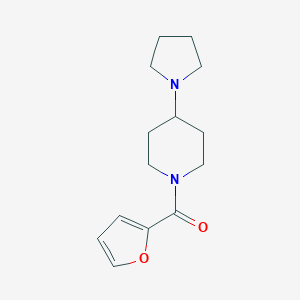![molecular formula C23H26ClN3O2 B247261 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that belongs to the class of phenylpiperazines.
作用機序
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also has affinity for other receptors such as the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine is not fully understood, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an antidepressant and anxiolytic effect. 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages for use in lab experiments. It has high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. However, 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine. One possible direction is to study its potential use in the treatment of schizophrenia. 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have a modulatory effect on dopamine release, which is believed to play a role in the development of schizophrenia. Another possible direction is to study the long-term effects of 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, particularly its potential for neurotoxicity. Finally, further research is needed to fully understand the mechanism of action of 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine and its potential for use in the treatment of various neurological disorders.
合成法
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine can be synthesized through a multistep process that involves the reaction of 1-(3-chlorobenzoyl)piperidine with 4-phenylpiperazine. The reaction is carried out in the presence of a base and a solvent such as methanol or ethanol. The resulting product is then purified through crystallization or chromatography.
科学的研究の応用
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
特性
製品名 |
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine |
|---|---|
分子式 |
C23H26ClN3O2 |
分子量 |
411.9 g/mol |
IUPAC名 |
[1-(3-chlorobenzoyl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26ClN3O2/c24-20-8-4-6-18(16-20)22(28)27-11-5-7-19(17-27)23(29)26-14-12-25(13-15-26)21-9-2-1-3-10-21/h1-4,6,8-10,16,19H,5,7,11-15,17H2 |
InChIキー |
RUQWBYBKSBSBIP-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)